Cobalt dicarbonyl cyclopentadiene
Description
Cobalt dicarbonyl cyclopentadiene (chemical formula: C₇H₅CoO₂; CAS: 12078-25-0) is an organometallic compound where cobalt in the +1 oxidation state is coordinated to a cyclopentadienyl (Cp) ligand and two carbonyl (CO) groups . This compound is also known by synonyms such as cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, and dicarbonylcyclopentadienylcobalt(I). It appears as a volatile, air-sensitive liquid or solid, requiring handling under inert atmospheres to prevent decomposition .
Properties
Molecular Formula |
C7H6CoO2 |
|---|---|
Molecular Weight |
181.05 g/mol |
IUPAC Name |
carbon monoxide;cobalt;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H6.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-4H,5H2;;; |
InChI Key |
DRRNZVNENUGECL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].C1C=CC=C1.[Co] |
Origin of Product |
United States |
Preparation Methods
Preparation via Reaction of Dicobalt Octacarbonyl with Cyclopentadiene
The classical and most widely adopted synthetic route for cobalt dicarbonyl cyclopentadiene involves the reaction of dicobalt octacarbonyl (Co2(CO)8) with cyclopentadiene (C5H6). This method was first reported in 1954 by Piper, Cotton, and Wilkinson and remains the commercial standard.
$$
\text{Co}2(\text{CO})8 + 2 \text{C}5\text{H}6 \rightarrow 2 \text{C}5\text{H}5\text{Co}(\text{CO})2 + \text{H}2 + 4 \text{CO}
$$
- Dicobalt octacarbonyl reacts with two equivalents of cyclopentadiene.
- The product is cyclopentadienylcobalt dicarbonyl, accompanied by hydrogen gas and carbon monoxide as byproducts.
- The cyclopentadienyl ligand binds in an η^5-manner, and two carbonyl ligands complete the coordination sphere around cobalt.
- The product is a dark red, air-sensitive liquid soluble in common organic solvents.
- Infrared spectroscopy shows strong CO stretching bands at approximately 2030 cm⁻¹ and 1960 cm⁻¹, confirming the presence of carbonyl ligands.
- The reaction proceeds under mild conditions and is scalable for industrial synthesis.
Preparation via High-Pressure Carbonylation of Cobaltocene
An alternative preparative route involves the carbonylation of bis(cyclopentadienyl)cobalt, commonly known as cobaltocene (Co(C5H5)2), under elevated temperature and pressure conditions.
$$
\text{Co}(\text{C}5\text{H}5)2 + 2 \text{CO} \rightarrow \text{C}5\text{H}5\text{Co}(\text{CO})2 + \text{"C}5\text{H}5"
$$
- Cobaltocene reacts with carbon monoxide to yield this compound and free cyclopentadienyl radicals or fragments.
- This method requires high-pressure CO atmosphere and elevated temperatures.
- It is less commonly used commercially but valuable for mechanistic studies and specialized syntheses.
Synthesis of Cobaltocene as a Precursor: Improved Methods Using Acetonitrile
Since cobaltocene is a key intermediate in some synthetic routes to this compound, efficient preparation of cobaltocene itself is relevant.
A patented method from Switzerland (CH646438A5) describes an improved synthesis of cobaltocene from cobalt chloride and sodium cyclopentadienyl using acetonitrile as the solvent. This method avoids the use of ethers, which are prone to peroxide formation and complicate large-scale syntheses.
- Cobalt chloride (CoCl2) or its hexaammoniate salt (CoCl2·6NH3) is dissolved in acetonitrile.
- The solution is saturated with ammonia gas (NH3) to facilitate the reaction.
- Sodium cyclopentadienyl is added gradually while heating to reflux temperatures (50–80 °C).
- The reaction proceeds with the evolution of ammonia gas.
- After 1–2 hours of reflux, the mixture is cooled to 0 °C to crystallize cobaltocene.
- The solid cobaltocene is filtered, washed with cold acetonitrile, and dried under vacuum.
- Acetonitrile provides good solubility and thermal stability.
- The process eliminates the need for sublimation, simplifying isolation.
- The cobaltocene solution in acetonitrile can be directly used as a catalyst precursor for further transformations, such as the synthesis of 2-picoline from acetonitrile and acetylene.
| Example | Starting Material | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 1 | CoCl2 + NaCp | 50–60 °C, NH3 saturated, reflux 1–2 h | 70–84 |
| 2 | CoCl2 + NaCp | Similar to Example 1, with reuse of mother liquor | 82 |
| 3 | CoCl2·6NH3 + NaCp | 50–60 °C, reflux 1–2 h | 77.2 |
| 4 | CoCl2 + NaCp | 50–60 °C, reflux 1–2 h | 70 |
Note: NaCp = Sodium cyclopentadienyl
Summary Table of Preparation Methods
| Method No. | Starting Materials | Conditions | Key Features | Typical Yield | Notes |
|---|---|---|---|---|---|
| 1 | Dicobalt octacarbonyl + cyclopentadiene | Ambient to mild heating | Commercial standard, direct synthesis | High | Produces H2 and CO byproducts |
| 2 | Cobaltocene + CO (high pressure) | Elevated temperature and pressure | Alternative carbonylation route | Moderate | Requires high-pressure setup |
| 3 | CoCl2 or CoCl2·6NH3 + sodium cyclopentadienyl in acetonitrile | Reflux 50–80 °C, NH3 saturated | Improved cobaltocene synthesis; avoids ethers | 70–84% | Enables direct catalytic use |
Analytical and Practical Considerations
- The product this compound is air-sensitive and must be handled under inert atmosphere conditions.
- IR spectroscopy is a primary tool for confirming the presence of carbonyl ligands and assessing purity.
- The use of acetonitrile as a solvent in cobaltocene preparation improves safety and scalability.
- The direct use of cobaltocene solutions in catalysis reduces the need for isolation, enhancing process efficiency.
Chemical Reactions Analysis
Cobalt dicarbonyl cyclopentadiene undergoes various types of chemical reactions, including:
Cyclotrimerization of Alkynes: It catalyzes the cyclotrimerization of alkynes, forming metal-alkyne complexes by dissociation of one carbonyl ligand.
Formation of Pyridines: It catalyzes the formation of pyridines from a mixture of alkynes and nitriles.
Carbonylation: Carbonylation of dialkyl complexes produces ketones, regenerating this compound.
Scientific Research Applications
Cobalt dicarbonyl cyclopentadiene is widely used in scientific research and industrial applications, including:
Thin Film Deposition: It is used in thin film deposition processes.
Pharmaceuticals: It acts as a precursor material in the synthesis of various pharmaceutical compounds.
LED Manufacturing: It is applied in the manufacturing of light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which cobalt dicarbonyl cyclopentadiene exerts its catalytic effects involves the dissociation of one carbonyl ligand, forming a bis(alkyne) intermediate. This intermediate then undergoes further reactions to form the desired products. The catalytic cycle begins with the formation of metal-alkyne complexes by dissociation of carbon monoxide .
Comparison with Similar Compounds
Key Properties :
- Molecular weight: 180.05 g/mol
- Oxidation state of Co: +1
- Coordination geometry: Trigonal bipyramidal or distorted tetrahedral (based on ligand arrangement)
- Applications: Used in organic synthesis, particularly in cycloaddition reactions, catalysis, and as a precursor for other cobalt complexes .
Comparison with Structurally Similar Compounds
Bis(cyclopentadienyl)cobalt(III) Hexafluorophosphate (Cobaltocenium Hexafluorophosphate)
- Formula : C₁₀H₁₀CoF₆P
- Structure : Features a cobalt(III) center sandwiched between two Cp ligands, with a hexafluorophosphate (PF₆⁻) counterion .
- Comparison: Oxidation State: Co(III) vs. Co(I) in the dicarbonyl complex. Stability: Cobaltocenium salts are generally more stable in air due to the +3 oxidation state and ionic nature . Applications: Primarily used in electrochemistry and as a redox-active species, unlike the catalytic roles of the dicarbonyl complex .
Bis(cyclopentadienyliron Dicarbonyl) (Fe Analogue)
- Formula : C₁₂H₁₀Fe₂O₄
- Structure : Iron center with two Cp ligands and two CO groups, analogous to the cobalt complex but with Fe instead of Co .
- Comparison :
- Metal Center : Iron’s lower electronegativity alters electron density and reactivity compared to cobalt.
- Stability : Both compounds are air-sensitive, but iron analogs may exhibit slower decomposition rates under similar conditions .
- Applications : Used in catalysis and materials science, with Fe complexes often favoring different reaction pathways (e.g., hydrogenation vs. cycloadditions) .
Comparison with Functional Analogues
Cyclopentadienylcobalt Tricarbonyl (CpCo(CO)₃)
- Formula : C₈H₅CoO₃
- Structure : Similar Cp-Co core but with three CO ligands instead of two.
- Comparison :
- Coordination : Trigonal bipyramidal geometry vs. distorted tetrahedral in the dicarbonyl complex.
- Reactivity : The additional CO ligand reduces electron density at the cobalt center, making CpCo(CO)₃ less nucleophilic but more thermally stable .
- Applications : Less common in organic synthesis due to lower reactivity in cycloadditions .
Nickelocene (Bis(cyclopentadienyl)nickel)
- Formula : C₁₀H₁₀Ni
- Comparison :
Data Table: Comparative Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing cobalt dicarbonyl cyclopentadiene, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via ligand substitution or cyclopentadienyl coordination. A common method involves reacting cyclopentadiene with cobalt carbonyl precursors under inert conditions. For example, cyclopentadiene (freshly cracked from dicyclopentadiene) is reacted with Co₂(CO)₈ in dry methylene chloride under nitrogen, followed by reflux and purification via distillation . Key factors include moisture exclusion (to prevent decomposition), stoichiometric ratios (to avoid oligomerization), and controlled heating (to prevent side reactions). Yield optimization requires monitoring dimerization of cyclopentadiene, which competes with coordination to cobalt.
Q. How can spectroscopic techniques (e.g., IR, NMR) characterize the electronic structure of this compound?
- Methodological Answer :
- IR Spectroscopy : CO stretching frequencies (νCO) indicate electron density at the cobalt center. For this compound, νCO bands typically appear near 1994 cm⁻¹ and 1915 cm⁻¹, reflecting weaker backbonding compared to iron analogs .
- ¹H NMR : The cyclopentadienyl (Cp) ring protons resonate as a singlet (~4.5–5.0 ppm) due to equivalence in the η⁵-binding mode. Splitting or shifts suggest impurities or partial ligand dissociation.
- X-ray Crystallography : Resolves the η⁵-coordination geometry and bond lengths, critical for confirming structural integrity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at −20°C under inert gas (argon/nitrogen) to prevent dimerization or oxidation.
- Handling : Use gloveboxes or Schlenk lines for air-sensitive synthesis. Avoid light exposure (aluminum foil wrapping recommended) to prevent photodegradation .
- Waste Disposal : Quench with ethanol to decompose reactive intermediates before aqueous disposal.
Advanced Research Questions
Q. How does this compound mediate catalytic cyclotrimerization of alkynes, and what factors influence regioselectivity?
- Methodological Answer : The complex acts as a precatalyst in alkyne cyclotrimerization via a Co(I)/Co(III) redox cycle. The Cp ligand stabilizes the cobalt center, while labile CO ligands facilitate alkyne coordination. Regioselectivity (e.g., linear vs. branched products) depends on:
- Substrate Electronics : Electron-deficient alkynes favor [2+2+2] cyclization to benzene derivatives.
- Steric Effects : Bulky substituents on alkynes promote linear trimerization.
- Reaction Temperature : Higher temperatures (>100°C) enhance thermodynamic control, favoring more stable isomers .
Q. What computational approaches are used to model the thermodynamic stability and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Predict bond dissociation energies (e.g., Co–CO vs. Co–Cp) and transition states for ligand substitution. Basis sets like LANL2DZ (for cobalt) and B3LYP functionals are standard .
- Molecular Dynamics : Simulate dimerization kinetics of cyclopentadiene under varying temperatures to optimize synthesis conditions .
- NBO Analysis : Quantifies electron donation from Cp to cobalt, explaining backbonding trends observed in IR spectra .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas separation, and what role does the Cp ligand play?
- Methodological Answer : The Cp ligand enhances host-guest interactions in MOFs by providing π-electron density for selective gas adsorption (e.g., C₂H₄/C₂H₆ separation). Synthesis involves:
- Post-Synthetic Modification : Coordinating CpCo(CO)₂ to unsaturated metal sites in MOFs (e.g., UPC-612).
- In-Situ Incorporation : Co-polymerizing CpCo(CO)₂ with organic linkers during MOF assembly.
The Cp moiety divides pore cavities into smaller channels, increasing surface area and selectivity .
Q. What experimental strategies resolve contradictions in exo/endo product ratios in Diels-Alder reactions involving cobalt-mediated systems?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Short reaction times and low temperatures favor the kinetic (endo) product, while prolonged heating shifts equilibrium to the thermodynamic (exo) isomer.
- Catalyst Tuning : Electron-withdrawing substituents on Cp ligands increase Lewis acidity, accelerating retro-Diels-Alder steps and enabling isomer interconversion .
- Analytical Validation : GC-MS or HPLC quantifies exo/endo ratios, while VT-NMR monitors dynamic equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
